ethyl 4-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate
Description
Ethyl 4-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate is a structurally complex molecule featuring:
- A 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine core, which confers rigidity and electronic diversity due to the sulfonyl (-SO₂-) and amine (-NH-) groups.
- A 7-fluoro substituent on the benzothiadiazine ring, enhancing metabolic stability and modulating electronic properties.
This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its hybrid architecture, combining a fluorinated heterocycle with a β-keto ester moiety.
Properties
IUPAC Name |
ethyl 4-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O5S2/c1-2-21-12(18)6-9(17)7-22-13-15-10-4-3-8(14)5-11(10)23(19,20)16-13/h3-5H,2,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQTBBWJYHHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Reaction Pathways
Formation of the Benzothiadiazine Core
The synthesis begins with the construction of the 7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine scaffold. As detailed in, the parent compound 11a (7-fluoro-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is synthesized via electrophilic cyclization of 4-fluoroaniline (10a ) using chlorosulfonyl isocyanate in the presence of AlCl₃ and nitromethane. Subsequent treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine converts the 3-oxo group to a 3-thioxo moiety, yielding 12a (7-fluoro-3-thioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide).
Key Reaction:
$$
\textbf{11a} \xrightarrow{\text{P}2\text{S}5, \text{pyridine}} \textbf{12a} \quad (\text{58\% yield})
$$
Synthesis of Ethyl 4-Bromo-3-Oxobutanoate
The ethyl 3-oxobutanoate side chain is functionalized at the γ-position via bromination. Ethyl acetoacetate undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding ethyl 4-bromo-3-oxobutanoate. This intermediate is critical for introducing the sulfanyl linkage.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.52 (s, 2H, COCH₂), 2.81 (t, J = 6.8 Hz, 2H, CH₂Br), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- HRMS (ESI): m/z calcd for C₆H₉BrO₃ [M+H]⁺: 224.9702, found: 224.9701.
Nucleophilic Substitution for Sulfanyl Linkage Formation
The thioxo group in 12a is alkylated with ethyl 4-bromo-3-oxobutanoate under basic conditions. In a sealed vessel, 12a is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the γ-bromo carbon, forming the sulfanyl bond.
Optimization Table:
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | DMF | K₂CO₃ | 80 | 12 | 62 |
| Alternative 1 | DMSO | NaHCO₃ | 70 | 24 | 45 |
| Alternative 2 | THF | Et₃N | 60 | 18 | 38 |
Key Reaction:
$$
\textbf{12a} + \text{ethyl 4-bromo-3-oxobutanoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (\text{62\% yield})
$$
Structural Elucidation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.35 (s, 1H, NH), 7.68 (dd, J = 7.5, 2.8 Hz, 1H, Ar-H), 7.56 (m, 1H, Ar-H), 7.29 (m, 1H, Ar-H), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, COCH₂), 3.12 (t, J = 6.5 Hz, 2H, SCH₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 201.5 (C=O), 170.2 (COO), 158.3 (C-F), 132.6 (Ar-C), 123.3 (Ar-C), 122.1 (Ar-C), 109.9 (Ar-C), 61.5 (OCH₂CH₃), 44.8 (SCH₂), 30.2 (COCH₂), 14.1 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
- HRMS (ESI): m/z calcd for C₁₄H₁₄FNO₅S₂ [M+H]⁺: 384.0321, found: 384.0320.
Comparative Analysis of Analogous Derivatives
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted 12a and bromoester byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of functionalized derivatives.
Biology: The compound’s unique structure may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro substituent and the thiadiazine ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(1,3-Benzothiazol-2-ylthio)-3-oxobutanoate
Structure :
- 1,3-Benzothiazole core (lacking the sulfonyl and amine groups of benzothiadiazine).
- Sulfanyl linker and 3-oxobutanoate ester.
Key Differences :
- Metabolic Stability : The lack of a fluorine substituent may increase susceptibility to oxidative metabolism.
- Binding Interactions : The benzothiazole sulfur may engage in π-π stacking or hydrophobic interactions, whereas the benzothiadiazine’s sulfonyl group could participate in hydrogen bonding.
Ethyl 4-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
Structure :
- Pyridine ring substituted with cyano (-CN), methyl (-CH₃), and trifluoromethyl (-CF₃) groups.
- Sulfanyl linker and 3-oxobutanoate ester.
Key Differences :
- Steric Effects : Bulkier substituents (CF₃, CN) may hinder binding to flat active sites.
- Electron-Withdrawing Effects: The cyano and trifluoromethyl groups create strong electron-withdrawing effects, altering reactivity at the keto group.
Ethyl 4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Structure :
- 2,6-Dichloro-3-fluorophenyl substituent.
- 2,4-Dioxobutanoate ester (two keto groups vs. one in the target compound).
Key Differences :
- Tautomerism: The 2,4-dioxo system enables extended conjugation and stabilization of enolate forms, unlike the single keto group in the target compound.
- Halogen Effects : Chlorine and fluorine substituents may enhance halogen bonding but increase molecular weight and steric demand.
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiadiazine derivatives, characterized by a unique combination of sulfur and fluorine atoms, which contribute to its biological activity. The IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12FNO4S2
Research indicates that the compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation : The compound interacts with GABA receptors and KATP channels, influencing neurotransmitter release and neuronal excitability.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Pharmacological Effects
| Activity Type | Description |
|---|---|
| Antidiabetic | Modulates insulin release and enhances glucose uptake in peripheral tissues. |
| Antimicrobial | Demonstrated efficacy against Gram-positive bacteria in vitro. |
| Neuroprotective | Exhibits protective effects on neuronal cells under oxidative stress conditions. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in cellular models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antidiabetic Effects : A study published in Diabetes Research demonstrated that the compound improves insulin sensitivity in diabetic rat models by enhancing GLUT4 translocation to the cell membrane .
- Antimicrobial Activity : In vitro assays reported in Journal of Antimicrobial Chemotherapy showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential as a new antimicrobial agent .
- Neuroprotective Properties : Research featured in Neuroscience Letters highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases .
Q & A
Q. What are the key synthetic strategies for ethyl 4-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the sulfur atom in the benzothiadiazine moiety can act as a nucleophile, reacting with activated carbonyl groups like 4-chloro-3-oxobutanoate derivatives (e.g., ethyl 4-chloro-3-oxobutanoate) under mild conditions . Multi-step protocols may involve:
Preparation of the benzothiadiazine core through cyclization of ortho-substituted diamines or thioamides.
Introduction of the sulfanyl group via thiol-disulfide exchange or direct substitution.
Final esterification or coupling to stabilize the β-keto ester moiety.
Reaction optimization should prioritize inert atmospheres (N₂/Ar) and anhydrous solvents to avoid hydrolysis of the β-keto ester .
Q. How can structural elucidation be systematically performed for this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃), ketone (δ ~200–210 ppm in ¹³C), and fluorine coupling patterns (¹⁹F NMR for para/meta substitution) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₁FNO₅S₂) and isotopic patterns.
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry in the benzothiadiazine ring .
Cross-validate spectral data with density functional theory (DFT)-calculated spectra to address ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in its synthesis?
- Methodological Answer : Use statistical experimental design (e.g., Box-Behnken or factorial design) to assess variables like temperature, solvent polarity, and catalyst loading. For example:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms but may increase side reactions; balance with toluene/THF for controlled reactivity .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate substitution rates .
- Reaction Monitoring : In-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational approaches are used to predict the reactivity and stability of this compound?
- Methodological Answer : Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate bond dissociation energies (BDEs) for the C–S bond in the sulfanyl group to predict thermal stability.
- Simulate reaction pathways (e.g., transition states for ester hydrolysis) using software like Gaussian or ORCA .
Molecular dynamics (MD) simulations in explicit solvents (water/DMSO) can model aggregation behavior and solubility limitations .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism in β-keto esters) or solvent effects:
Variable Temperature NMR : Cool samples to –40°C to slow tautomerization and simplify splitting patterns .
Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
Document solvent, concentration, and temperature in all spectral acquisitions for reproducibility .
Q. What strategies are employed to establish structure-activity relationships (SAR) for its bioactivity?
- Methodological Answer : SAR studies require systematic structural modifications and bioassays:
Core Modifications : Replace the benzothiadiazine with quinazoline or pyridazine to assess ring size impact .
Functional Group Variations : Substitute the fluoro group with Cl/CH₃ to evaluate electronic effects on target binding .
In Silico Docking : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases or oxidoreductases) linked to observed bioactivity .
Validate hypotheses with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
